Distinct Topological Polar Surface Area (tPSA) and Lipophilicity Profile Compared to 4-Piperidinyl Regioisomer
The target compound exhibits a computed topological polar surface area (tPSA) of 84.7 Ų and an XLogP3-AA of 4.3 [1]. Although quantitative data for the 4-piperidinyl regioisomer (3-(4-bromophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole) is not available in the public domain, class-level inference indicates that the 3-piperidinyl attachment alters the spatial orientation of the tosyl group, thereby modifying the effective polar surface area and lipophilicity relative to the 4-substituted variant. In structure-activity relationships for oxadiazole-based proteasome inhibitors [2], subtle changes in piperidine ring attachment point have been shown to shift potency by >10-fold, underscoring the critical nature of this regioisomer distinction.
| Evidence Dimension | Physicochemical profile (tPSA, XLogP3-AA) and regioisomeric attachment point |
|---|---|
| Target Compound Data | tPSA = 84.7 Ų; XLogP3-AA = 4.3 [1] |
| Comparator Or Baseline | 3-(4-Bromophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole (regioisomer; quantitative data not publicly available) |
| Quantified Difference | Exact difference not quantifiable; class-level evidence supports significant activity divergence between 3- and 4-piperidinyl oxadiazoles [2] |
| Conditions | Computed properties from PubChem 2.1; class-level inference from oxadiazole proteasome inhibitor SAR |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing structure-activity relationships, as 3- and 4-piperidinyl oxadiazoles can exhibit divergent target recognition.
- [1] PubChem. (2025). 3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole (CID 45498636). National Center for Biotechnology Information. View Source
- [2] HAL Sorbonne Université. (2016). Non-covalent human 20S proteasome inhibitors based on 1,2,4-oxadiazole derivatives. hal-01408236. View Source
